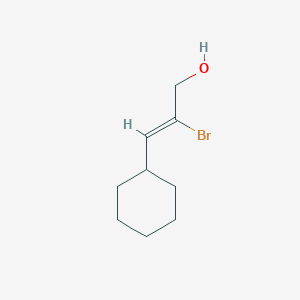

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL

Description

2-Bromo-3-cyclohexyl-prop-2-en-1-ol (CAS: 127652-85-1) is an organobromine compound with the molecular formula C₉H₁₅BrO and a molar mass of 219.12 g/mol . Its structure features a cyclohexyl group attached to a propenol backbone, with a bromine atom at the β-position relative to the hydroxyl group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals or agrochemicals due to its functional groups, which allow for diverse chemical modifications .

Properties

CAS No. |

127652-85-1 |

|---|---|

Molecular Formula |

C9H15BrO |

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-bromo-3-cyclohexylprop-2-en-1-ol |

InChI |

InChI=1S/C9H15BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h6,8,11H,1-5,7H2 |

InChI Key |

KDUQCNNBLUIICP-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C=C(CO)Br |

Canonical SMILES |

C1CCC(CC1)C=C(CO)Br |

Synonyms |

2-BROMO-3-CYCLOHEXYL-PROP-2-EN-1-OL |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL typically involves the bromination of 3-cyclohexyl-prop-2-en-1-ol. One common method is to react 3-cyclohexyl-prop-2-en-1-ol with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Cyclohexyl-prop-2-en-1-one or cyclohexyl-prop-2-en-1-al.

Reduction: 3-Cyclohexyl-prop-2-en-1-ol.

Substitution: 2-Azido-3-cyclohexyl-prop-2-EN-1-OL or 2-Thiocyanato-3-cyclohexyl-prop-2-EN-1-OL.

Scientific Research Applications

2-Bromo-3-cyclohexyl-prop-2-EN-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclohexyl-prop-2-EN-1-OL involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-3-cyclohexyl-prop-2-en-1-ol with four analogs, focusing on structural variations and their implications for reactivity, solubility, and applications.

Structural and Physicochemical Properties

Reactivity and Functional Group Analysis

- Bromine vs. Chlorine : The bromine atom in the target compound enhances its leaving group ability compared to chlorine analogs, making it more reactive in nucleophilic substitution (e.g., SN₂) or elimination reactions .

- Cyclohexyl vs. In contrast, the planar phenyl group may facilitate aromatic interactions in catalysis or material science applications.

- Conjugated Enol vs. Saturated Backbone: The double bond in the enol system allows for conjugation, stabilizing intermediates in electrophilic additions (e.g., Diels-Alder reactions). Saturated analogs lack this reactivity.

Solubility and Pharmacokinetic Considerations

- The cyclohexyl group increases lipophilicity, improving membrane permeability but reducing water solubility. This property contrasts with the phenyl analog, which may exhibit moderate solubility in polar aprotic solvents due to aromatic polarity.

- The hydroxyl group in all analogs enables hydrogen bonding, though its impact is mitigated by the nonpolar substituents (e.g., cyclohexyl or phenyl).

Research Findings and Limitations

- The comparisons above rely on structural extrapolation and established organic chemistry principles.

- Further studies are needed to quantify properties like boiling/melting points, exact solubility, and reaction yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.